molecular formula C11H19NO3Si B14577596 1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one CAS No. 61334-43-8

1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one

Cat. No.: B14577596
CAS No.: 61334-43-8
M. Wt: 241.36 g/mol
InChI Key: ZZIZYSDUNOBTFM-UHFFFAOYSA-N
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Description

1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a trimethylsilyl group. This compound is part of a broader class of silicon-based reagents that are often used in organic synthesis due to their unique reactivity and stability . The presence of the trimethylsilyl group imparts specific properties to the molecule, making it useful in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one typically involves the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in various scientific and industrial applications.

Properties

CAS No.

61334-43-8

Molecular Formula

C11H19NO3Si

Molecular Weight

241.36 g/mol

IUPAC Name

1-(3-trimethylsilyloxybut-2-enoyl)pyrrolidin-2-one

InChI

InChI=1S/C11H19NO3Si/c1-9(15-16(2,3)4)8-11(14)12-7-5-6-10(12)13/h8H,5-7H2,1-4H3

InChI Key

ZZIZYSDUNOBTFM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCCC1=O)O[Si](C)(C)C

Origin of Product

United States

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